Home > Products > Screening Compounds P78390 > 7-(4-fluorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
7-(4-fluorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione - 577964-39-7

7-(4-fluorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-2829065
CAS Number: 577964-39-7
Molecular Formula: C19H22FN5O3
Molecular Weight: 387.415
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This compound, also referred to as "compound 2" in the study, is a theophylline derivative investigated for its cardiovascular activity. It exhibited strong prophylactic antiarrhythmic activity in experimental models [].
  • Relevance: This compound shares the core theophylline structure (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) with 7-(4-fluorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione. The primary difference lies in the substituents at the 7-position of the theophylline ring. While the target compound has a 4-fluorobenzyl group, compound 2 possesses a longer 2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl substituent at the same position [].

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-8-(2-morpholin-4-yl-ethylamino)-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This derivative, designated as "compound 15" in the study, is structurally similar to compound 2 but with an additional 8-(2-morpholin-4-yl-ethylamino) substituent on the theophylline core. This compound demonstrated significant prophylactic antiarrhythmic activity [].
  • Relevance: This compound exhibits strong structural similarity to both 7-(4-fluorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione and compound 2. It shares the core theophylline structure and the 2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl substituent at the 7-position with compound 2. Notably, it also includes a morpholine ring system in its structure, similar to the target compound, although the connection point and linker to the core theophylline differ [].

8-Amino-7-(2-hydroxy-3-morpholinopropyl)theophylline

  • Compound Description: This compound is a theophylline derivative featuring a morpholinopropyl substituent at the 7-position and an amino group at the 8-position. Its crystal structure and hydrogen bonding patterns have been characterized [, ].
  • Relevance: This compound shares the core theophylline structure with 7-(4-fluorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione. The presence of a morpholine ring as a substituent on the theophylline core further highlights the structural similarity. Both compounds have substituents at the 7 and 8 positions, though the specific groups and their linkers differ [, ].

8-Amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione

  • Compound Description: This compound, designated as compound III in its respective study, is a theophylline derivative with a morpholinobutyl substituent at the 7-position and an amino group at the 8-position. Its crystal structure has been analyzed, revealing a gauche-trans-gauche-gauche-gauche conformation of the aminoalkyl side chain and the influence of weak intramolecular hydrogen bonds on its conformation [].
  • Relevance: This compound is structurally related to 7-(4-fluorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione by virtue of sharing the core theophylline moiety. The presence of the morpholine ring in both further emphasizes their structural relationship within the broader class of substituted theophyllines. They differ in the length of the linker between the morpholine and the theophylline, and the substituent at the 8 position [].

7-[3-(Dibenzylamino)-2-hydroxypropyl]-8-(furfurylamino)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione

  • Compound Description: This compound is a theophylline derivative characterized by a dibenzylamino-hydroxypropyl group at the 7-position and a furfurylamino substituent at the 8-position. Its molecular structure reveals a planar theophylline moiety and the influence of hydrogen bonding on the conformation of its substituents [].
  • Relevance: This compound shares the core theophylline structure with 7-(4-fluorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione. Both compounds possess substituents at both the 7- and 8-positions of the theophylline, although the specific groups differ significantly [].
Overview

The compound 7-(4-fluorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative notable for its potential therapeutic applications. Its molecular formula is C19H23FN6O3C_{19}H_{23}FN_{6}O_{3} with a molecular weight of approximately 402.43g/mol402.43\,g/mol . This compound is classified under purine derivatives, which are known to exhibit various biological activities, including enzyme inhibition and modulation of signaling pathways.

Synthesis Analysis

Methods

The synthesis of 7-(4-fluorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. Key steps may include:

  1. Formation of the Purine Core: The initial step often involves the construction of the purine ring system through cyclization reactions of appropriate precursors.
  2. Substitution Reactions: Introduction of the morpholine and fluorobenzyl groups can be achieved via nucleophilic substitution reactions, where the respective halides react with nucleophiles such as morpholine derivatives.
  3. Functional Group Modifications: Further modifications may include methylation steps to achieve the desired dimethyl substitution on the purine ring.

Technical details regarding specific reagents and conditions are essential for optimizing yield and purity during synthesis.

Molecular Structure Analysis

Structural Features

  • Purine Base: The core structure is based on a purine framework.
  • Fluorobenzyl Group: The presence of a fluorobenzyl moiety enhances lipophilicity and may influence receptor binding.
  • Morpholine Substituent: This group can facilitate interactions with biological targets through hydrogen bonding.
Chemical Reactions Analysis

Reactions

The compound may participate in various chemical reactions typical for purine derivatives:

  1. Enzyme Inhibition: It has been reported that similar compounds act as inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism .
  2. Substitution Reactions: The presence of reactive sites allows for further derivatization, potentially leading to new compounds with enhanced activity.
  3. Halogenation Reactions: The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of halogen atoms.

Technical details regarding reaction conditions (temperature, solvent, catalysts) are crucial for successful transformations.

Mechanism of Action

The mechanism of action for 7-(4-fluorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione likely involves:

  1. Binding to Target Enzymes: The compound's structure allows it to fit into the active site of target enzymes such as DPP-IV.
  2. Inhibition of Enzyme Activity: By binding to these enzymes, it inhibits their activity, leading to altered metabolic pathways.
  3. Regulation of Signaling Pathways: This inhibition can subsequently affect signaling pathways related to glucose homeostasis and other metabolic processes.

Data on IC50 values and binding affinities would provide further insights into its potency and efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Solubility data in various solvents would be essential for practical applications in biological assays.

Chemical Properties

  • Stability: Stability under various pH conditions and temperatures is critical for storage and use.
  • Reactivity: Reactivity towards nucleophiles or electrophiles should be characterized to predict behavior in biological systems.

Relevant analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are commonly employed to characterize these properties.

Applications

7-(4-fluorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione has potential applications in:

  1. Pharmaceutical Research: As an inhibitor of DPP-IV, it may be explored for developing diabetes treatments.
  2. Biochemical Studies: Useful in studying purine metabolism and enzyme kinetics in vitro.
  3. Drug Development: Potential lead compound for synthesizing new therapeutics targeting metabolic disorders.

Properties

CAS Number

577964-39-7

Product Name

7-(4-fluorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione

Molecular Formula

C19H22FN5O3

Molecular Weight

387.415

InChI

InChI=1S/C19H22FN5O3/c1-22-17-16(18(26)23(2)19(22)27)25(11-13-3-5-14(20)6-4-13)15(21-17)12-24-7-9-28-10-8-24/h3-6H,7-12H2,1-2H3

InChI Key

OIUIFKNWBXFINT-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.